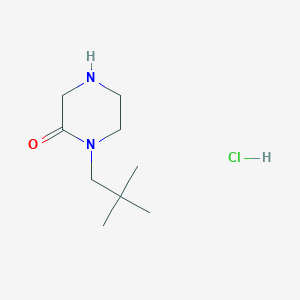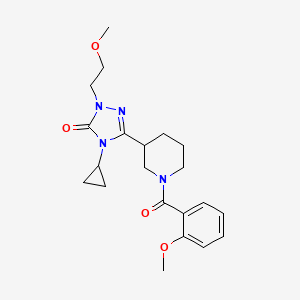
1-Neopentylpiperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Neopentylpiperazin-2-one hydrochloride, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of piperazine and has been used in various studies due to its unique properties.
Applications De Recherche Scientifique
Pharmacological Activity Evaluation
- Research on indolyl diketopiperazine derivatives from Antarctic soil-derived fungus Penicillium sp. demonstrated significant cytotoxic activities against various cancer cell lines and potent antituberculosis activity, showcasing the therapeutic potential of these compounds in antiviral and antibacterial applications (Wang et al., 2015).
Enzyme Inhibition for Drug Development
- Studies on neoglycolipidated glucagon-like peptide 1 (GLP-1) analogues, which are valuable drug candidates for the treatment of type 2 diabetes and obesity, illustrate the method of neoglycolipidation to modulate the properties of therapeutic peptides, balancing lipophilicity, and mediating albumin binding without compromising bioactivity (van Witteloostuijn et al., 2017).
Antiviral and Antimicrobial Applications
- The synthesis and antiviral activities of neoechinulin B and its derivatives against hepatitis C virus (HCV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) highlight the potential of diketopiperazine alkaloids in developing antiviral therapies. These studies reveal that the exomethylene moiety on the diketopiperazine ring is crucial for the antiviral activities (Nishiuchi et al., 2021).
Analgesic Properties and Pain Management
- The evaluation of 1-n-Butyryl-4-cinnamylpiperazine hydrochloride (AP-237) in various general screening tests, compared to morphine and pentazocine, showed that it is a potent analgesic with several differences in its pharmacological profile, indicating its potential as an analgesic agent in pain management (Carrano et al., 1975).
Mécanisme D'action
Target of Action
The primary targets of 1-Neopentylpiperazin-2-one hydrochloride are currently unknown. This compound is a derivative of piperazine , which is known to have anthelmintic action by paralyzing parasites . .
Mode of Action
As a piperazine derivative, it may share some of the mechanisms of action of piperazine, which includes binding to muscle membrane GABA receptors, causing hyperpolarization of nerve endings, and resulting in flaccid paralysis of the worm . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-studied. Given its structural similarity to piperazine, it might affect similar biochemical pathways. Piperazine is known to interfere with the function of the neurotransmitter GABA (gamma-aminobutyric acid) in the nervous system . .
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)7-11-5-4-10-6-8(11)12;/h10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVSGFICTWJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNCC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)

![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)



![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)
![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)